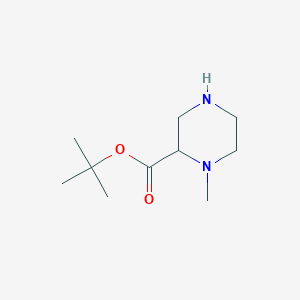

![molecular formula C20H17N3OS2 B2940103 2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 478065-70-2](/img/structure/B2940103.png)

2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is a type of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have a broad spectrum of biological properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .

Synthesis Analysis

The synthesis of thienopyrimidines has been widely studied in the literature . They can be synthesized from thiophene derivatives or from pyrimidine analogs . For example, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents .Physical And Chemical Properties Analysis

The boiling point of “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine” is predicted to be 578.4±60.0 °C .Applications De Recherche Scientifique

Anticancer Activity

Thienopyrimidine derivatives have shown promising results in anticancer studies. They have been synthesized and evaluated against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The structural modifications in these compounds play a crucial role in their ability to act as antitumor agents .

EZH2 Inhibition

EZH2 is an enzyme that contributes to the epigenetic silencing of genes, which can lead to cancer. Substituted thienopyrimidine derivatives have been designed as EZH2 inhibitors, showing significant antiproliferative activity against cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 .

Antiviral Agents

Thienopyrimidine nucleosides have been regarded as potential antiviral agents. Their synthesis and biological evaluation are part of ongoing research efforts to develop new treatments for viral infections .

Antiplasmodial Activity

The fight against malaria has led to the exploration of thienopyrimidine derivatives as anti-plasmodial agents. These compounds have been assessed for their effectiveness in controlling Plasmodium falciparum, the parasite responsible for malaria .

Orientations Futures

Thienopyrimidines, including “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are being studied for their potential as anti-infective agents and as targeted therapy for PI3K in cancer control .

Mécanisme D'action

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, have been found to inhibit various enzymes and pathways . These include protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .

Mode of Action

Thienopyrimidine derivatives are known to inhibit the action of their target enzymes, thereby disrupting the biochemical pathways they regulate .

Biochemical Pathways

Thienopyrimidine derivatives can inhibit various biochemical pathways. For instance, they can inhibit protein kinases, which are involved in many cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, thienopyrimidines can disrupt the normal functioning of these pathways, potentially leading to effects such as the prevention of cancer cell proliferation .

Pharmacokinetics

In silico adme profiling of similar thienopyrimidine derivatives has predicted drug-like properties with a very low toxic effect .

Result of Action

Thienopyrimidine derivatives have been found to exhibit potent antitumor activity . For instance, some thienopyrimidine derivatives have shown cytotoxic activity on almost all cancer cell lines .

Propriétés

IUPAC Name |

11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-4-10-25-20-22-16-15-12(2)11-13(3)21-19(15)26-17(16)18(23-20)24-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXCTXVBXOTWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)OC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

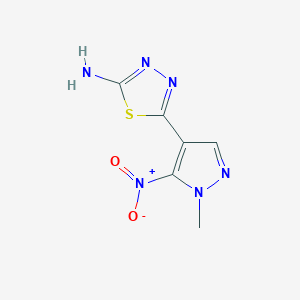

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

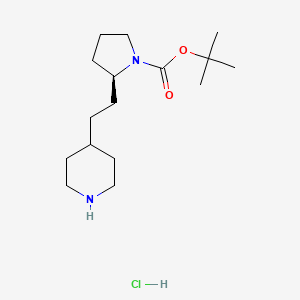

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)